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Compound of Interest

Compound Name: tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383 Get Quote

An In-depth Technical Guide to tert-Butyl 4-
bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl 4-bromo-2-nitrobenzoate is a key chemical intermediate with significant

applications in the synthesis of complex organic molecules, particularly within the

pharmaceutical industry. Its unique trifunctional structure, featuring a bulky tert-butyl ester

protecting group, a reactive bromine atom, and a reducible nitro group, makes it a versatile

building block for the construction of various molecular scaffolds. This guide provides a

comprehensive overview of its physical and chemical properties, detailed experimental

protocols for its synthesis and key reactions, and insights into its applications in drug

development.

Physical and Chemical Properties
While some specific experimental values for tert-Butyl 4-bromo-2-nitrobenzoate are not

widely published, its properties can be inferred from available data and comparison with

structurally similar compounds. It is important for researchers to verify these properties through

experimental analysis.
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Property Value Source/Comment

CAS Number 890315-72-7 [1]

Molecular Formula C₁₁H₁₂BrNO₄ [1]

Molecular Weight 302.12 g/mol [1]

Appearance
Expected to be a solid at room

temperature
Based on related compounds

Melting Point
Not explicitly reported. Likely a

low to moderate melting solid.

Requires experimental

determination

Boiling Point

Not explicitly reported.

Predicted to be high due to

molecular weight and polarity.

Requires experimental

determination under vacuum to

prevent decomposition.

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and THF. Low

solubility in water is

anticipated.

Requires experimental

determination

Storage Temperature
Room Temperature, sealed in

a dry environment.
[2]

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate
The primary route for the synthesis of tert-Butyl 4-bromo-2-nitrobenzoate involves the

esterification of 4-bromo-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2-
nitrobenzoic acid
This protocol is based on general esterification procedures and may require optimization.

Materials:
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4-bromo-2-nitrobenzoic acid

tert-Butanol

Dicyclohexylcarbodiimide (DCC)

4-(Dimethylamino)pyridine (DMAP)

Dichloromethane (DCM), anhydrous

Sodium bicarbonate solution (saturated)

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

bromo-2-nitrobenzoic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in

anhydrous dichloromethane.

Add tert-Butanol (1.5 eq.) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous

dichloromethane to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)

precipitate. Wash the precipitate with a small amount of dichloromethane.
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Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexane to afford pure tert-Butyl 4-bromo-2-nitrobenzoate.

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

Reactants Reagents

Process

Product

4-bromo-2-nitrobenzoic acid

Esterification Reaction

tert-Butanol DCC DMAP DCM (solvent)

Aqueous Workup

Column Chromatography

tert-Butyl 4-bromo-2-nitrobenzoate
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Synthesis Workflow
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Spectral Data (Predicted)
While experimental spectra are not readily available in the public domain, the following are

predicted key spectral features based on the structure of tert-Butyl 4-bromo-2-nitrobenzoate.

¹H NMR (CDCl₃, 400 MHz):

δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.

δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.

δ 7.6-7.8 ppm (dd, 1H): Aromatic proton meta to both bromine and nitro groups.

δ 1.6 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (CDCl₃, 101 MHz):

δ 164-166 ppm: Carbonyl carbon of the ester.

δ 148-150 ppm: Aromatic carbon attached to the nitro group.

δ 135-138 ppm: Aromatic carbon attached to the bromine.

δ 130-134 ppm: Aromatic carbons.

δ 125-128 ppm: Aromatic carbons.

δ 83-85 ppm: Quaternary carbon of the tert-butyl group.

δ 28 ppm: Methyl carbons of the tert-butyl group.

FT-IR (KBr, cm⁻¹):

~2980 cm⁻¹: C-H stretch (aliphatic, tert-butyl).

~1730 cm⁻¹: C=O stretch (ester).

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretch.
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~1250 cm⁻¹: C-O stretch (ester).

~1100 cm⁻¹: C-Br stretch.

Mass Spectrometry (EI):

M⁺: The molecular ion peak at m/z 301/303 (due to bromine isotopes) may be observed.

[M - 57]⁺: A significant fragment corresponding to the loss of the tert-butyl group (m/z

244/246).

[M - 101]⁺: Fragment corresponding to the loss of the tert-butoxycarbonyl group.

Chemical Reactivity and Applications in Drug
Development
tert-Butyl 4-bromo-2-nitrobenzoate is a valuable intermediate due to its distinct reactive

sites.

Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a crucial transformation for introducing

a key functional group in many active pharmaceutical ingredients (APIs).

Experimental Protocol: Reduction to tert-Butyl 2-amino-4-bromobenzoate

This protocol is a general method for nitro group reduction and may require optimization.

Materials:

tert-Butyl 4-bromo-2-nitrobenzoate

Iron powder (Fe)

Ammonium chloride (NH₄Cl)

Ethanol
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Water

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, create a suspension of tert-Butyl 4-bromo-2-nitrobenzoate (1.0

eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

Add ammonium chloride (1.0 eq.) to the suspension.

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction

by TLC.

After completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the iron salts. Wash the celite pad with ethanol.

Combine the filtrate and washings and concentrate under reduced pressure to remove the

ethanol.

Extract the aqueous residue with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield tert-Butyl 2-amino-4-bromobenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b153383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction of Nitro Group

tert-Butyl 4-bromo-2-nitrobenzoate

Fe, NH4Cl
Ethanol/Water

tert-Butyl 2-amino-4-bromobenzoate

Reduction
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Reduction Reaction

Nucleophilic Substitution of Bromine
The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for

the introduction of various functionalities. This reactivity is enhanced by the electron-

withdrawing nitro group.

Application in the Synthesis of Lonafarnib Intermediate: A key application of tert-Butyl 4-
bromo-2-nitrobenzoate is in the synthesis of precursors to drugs like Lonafarnib. After

reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-4-bromobenzoate can

undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine

position to build more complex molecular architectures.[3]
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Role in API Synthesis

tert-Butyl 4-bromo-2-nitrobenzoate
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Click to download full resolution via product page

Synthetic Utility in Drug Development

Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-
Butyl 4-bromo-2-nitrobenzoate and its precursors.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.
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For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its

precursors.

Conclusion
tert-Butyl 4-bromo-2-nitrobenzoate is a strategically important building block in organic

synthesis, offering multiple avenues for molecular elaboration. Its utility in the preparation of

key pharmaceutical intermediates underscores its significance in drug discovery and

development. While some physical and spectral data require further experimental confirmation,

the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for

its use in the laboratory. Researchers are encouraged to perform thorough characterization and

optimization of the described protocols to ensure safe and efficient application of this versatile

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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